

# Spectroscopic Analysis of Dimethyl Lauramine Oleate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Dimethyl lauramine oleate*

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **Dimethyl lauramine oleate**, a cationic surfactant formed by the neutralization of oleic acid with dimethyl lauramine.<sup>[1]</sup> Due to the limited availability of direct spectroscopic data for this specific salt, this guide synthesizes predicted spectral characteristics based on the well-documented spectroscopic profiles of its constituent molecules, oleic acid and dimethyl lauramine (N,N-dimethyldodecan-1-amine), and the known spectral changes associated with the formation of alkylammonium carboxylate salts. Detailed experimental protocols for the primary spectroscopic techniques are also provided.

## Molecular Structure and Predicted Spectroscopic Behavior

**Dimethyl lauramine oleate** is an ionic compound with the chemical formula  $C_{32}H_{65}NO_2$  and a molecular weight of approximately 495.9 g/mol. Its structure arises from the proton transfer from the carboxylic acid group of oleic acid to the tertiary amine of dimethyl lauramine, forming a lauryl dimethylammonium cation and an oleate anion. This ionic interaction is the primary determinant of its spectroscopic signature.



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Caption: Formation of **Dimethyl Lauramine Oleate**.

## Spectroscopic Analysis

This section details the expected outcomes from Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **Dimethyl lauramine oleate** in solution. The formation of the ammonium carboxylate salt will induce

significant shifts in the signals of protons and carbons near the functional groups compared to the free acid and amine.

Predicted  $^1\text{H}$  NMR Spectral Data:

Assignment	Predicted Chemical Shift (ppm)	Notes
<b>Oleate Moiety</b>		
Terminal $-\text{CH}_3$	~0.88	Triplet, characteristic of the end of the alkyl chain.
$-(\text{CH}_2)_n-$	~1.2-1.4	Broad multiplet, bulk of the aliphatic chain.
$-\text{CH}_2-\text{CH}=$	~2.0	Multiplet, allylic protons.
$-\text{CH}_2-\text{COO}^-$	~2.2-2.4	Triplet, deshielded by the carboxylate group.
$-\text{CH}=\text{CH}-$	~5.3	Multiplet, vinylic protons.
<b>Dimethyl Lauramine Moiety</b>		
Terminal $-\text{CH}_3$	~0.88	Triplet, characteristic of the end of the alkyl chain.
$-(\text{CH}_2)_n-$	~1.2-1.4	Broad multiplet, bulk of the aliphatic chain.
$-\text{CH}_2-\text{N}^+\text{H}-$	~3.0-3.3	Multiplet, deshielded by the ammonium group.
$\text{N}^+\text{H}-(\text{CH}_3)_2$	~2.7-3.0	Singlet, deshielded by the positively charged nitrogen.
$-\text{N}^+\text{H}-$	Broad, variable	Position is dependent on solvent and concentration.

Predicted  $^{13}\text{C}$  NMR Spectral Data:

Assignment	Predicted Chemical Shift (ppm)	Notes
Oleate Moiety		
Terminal -CH <sub>3</sub>	~14	
-(CH <sub>2</sub> ) <sub>n</sub> -	~22-34	
-CH <sub>2</sub> -COO <sup>-</sup>	~34-36	
-CH=CH-	~130	
-COO <sup>-</sup>	~178-182	Significant downfield shift upon deprotonation.
Dimethyl Lauramine Moiety		
Terminal -CH <sub>3</sub>	~14	
-(CH <sub>2</sub> ) <sub>n</sub> -	~22-32	
-CH <sub>2</sub> -N <sup>+</sup> H-	~58-62	
N <sup>+</sup> H-(CH <sub>3</sub> ) <sub>2</sub>	~45-50	

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for confirming the formation of the salt. The characteristic vibrational bands of the carboxylic acid and tertiary amine will be replaced by those of the carboxylate and ammonium groups.

Predicted FTIR Spectral Data:

Wavenumber (cm <sup>-1</sup> )	Assignment	Notes
3300-2500	N <sup>+</sup> -H stretch	Broad absorption, indicative of the ammonium group.
3005	=C-H stretch	Characteristic of the vinylic C-H bonds in the oleate chain.
2955 & 2870	C-H stretch (asymmetric & symmetric, -CH <sub>3</sub> )	
2925 & 2855	C-H stretch (asymmetric & symmetric, -CH <sub>2</sub> )	Intense bands due to the long alkyl chains.
1640-1550	Carboxylate asymmetric stretch (-COO <sup>-</sup> )	Strong absorption, replaces the C=O stretch of the carboxylic acid.
1470-1380	Carboxylate symmetric stretch (-COO <sup>-</sup> )	Strong absorption.
1470	C-H bend (-CH <sub>2</sub> )	
722	C-H rock (- (CH <sub>2</sub> ) <sub>n</sub> -)	

The disappearance of the broad O-H stretch (3300-2500 cm<sup>-1</sup>) and the sharp C=O stretch (~1710 cm<sup>-1</sup>) of oleic acid are key indicators of salt formation.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation of **Dimethyl lauramine oleate**. The observed spectrum will depend on the ionization technique used.

- Electrospray Ionization (ESI): This soft ionization technique is likely to show the intact non-covalent complex, with a prominent peak corresponding to the molecular ion [M+H]<sup>+</sup> at m/z ≈ 496.9. It may also show peaks for the individual components, the dimethyl lauramine cation at m/z ≈ 214.4 and the oleate anion at m/z ≈ 281.5, depending on the source conditions.[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[10\]](#)[\[11\]](#)

- Electron Ionization (EI): This high-energy technique would likely lead to fragmentation of the molecule. The molecular ion may not be observed. Instead, characteristic fragments of the oleic acid and dimethyl lauramine chains would be expected.

Predicted Mass Spectrometry Data (ESI):

m/z	Assignment
~496.9	[Dimethyl lauramine oleate + H] <sup>+</sup>
~214.4	[Dimethyl lauramine + H] <sup>+</sup>
~281.5	[Oleic acid - H] <sup>-</sup> (in negative ion mode)

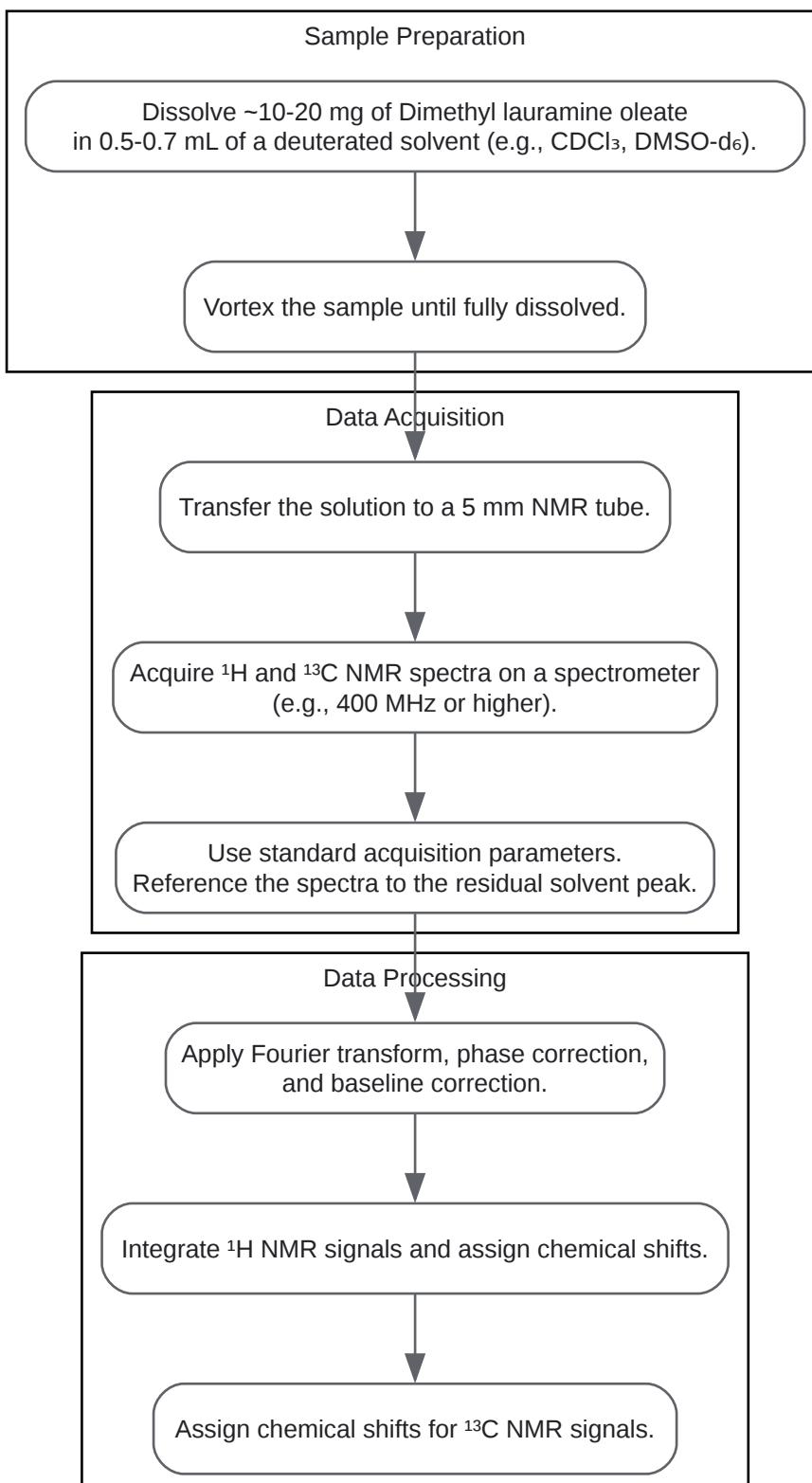
## UV-Visible (UV-Vis) Spectroscopy

Neither oleic acid nor dimethyl lauramine possesses significant chromophores that absorb in the 200-800 nm range. Oleic acid has a UV absorption maximum around 185 nm.[12] Aliphatic amines also absorb in the far UV region.[13] The formation of a simple ammonium carboxylate salt is not expected to introduce any new chromophores. Therefore, **Dimethyl lauramine oleate** is predicted to have minimal to no absorbance in the UV-Vis spectrum above 200 nm.

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Dimethyl lauramine oleate**.

## NMR Spectroscopy

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Caption: NMR Spectroscopy Experimental Workflow.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance, Jeol ECZ) with a proton frequency of at least 400 MHz.

#### Sample Preparation:

- Accurately weigh 10-20 mg of **Dimethyl lauramine oleate**.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d<sub>6</sub>) in a small vial.[14][15][16][17] Given the surfactant nature of the compound, ensuring solubility is key. Sonication may be required for complete dissolution.
- Transfer the solution to a clean, dry 5 mm NMR tube.

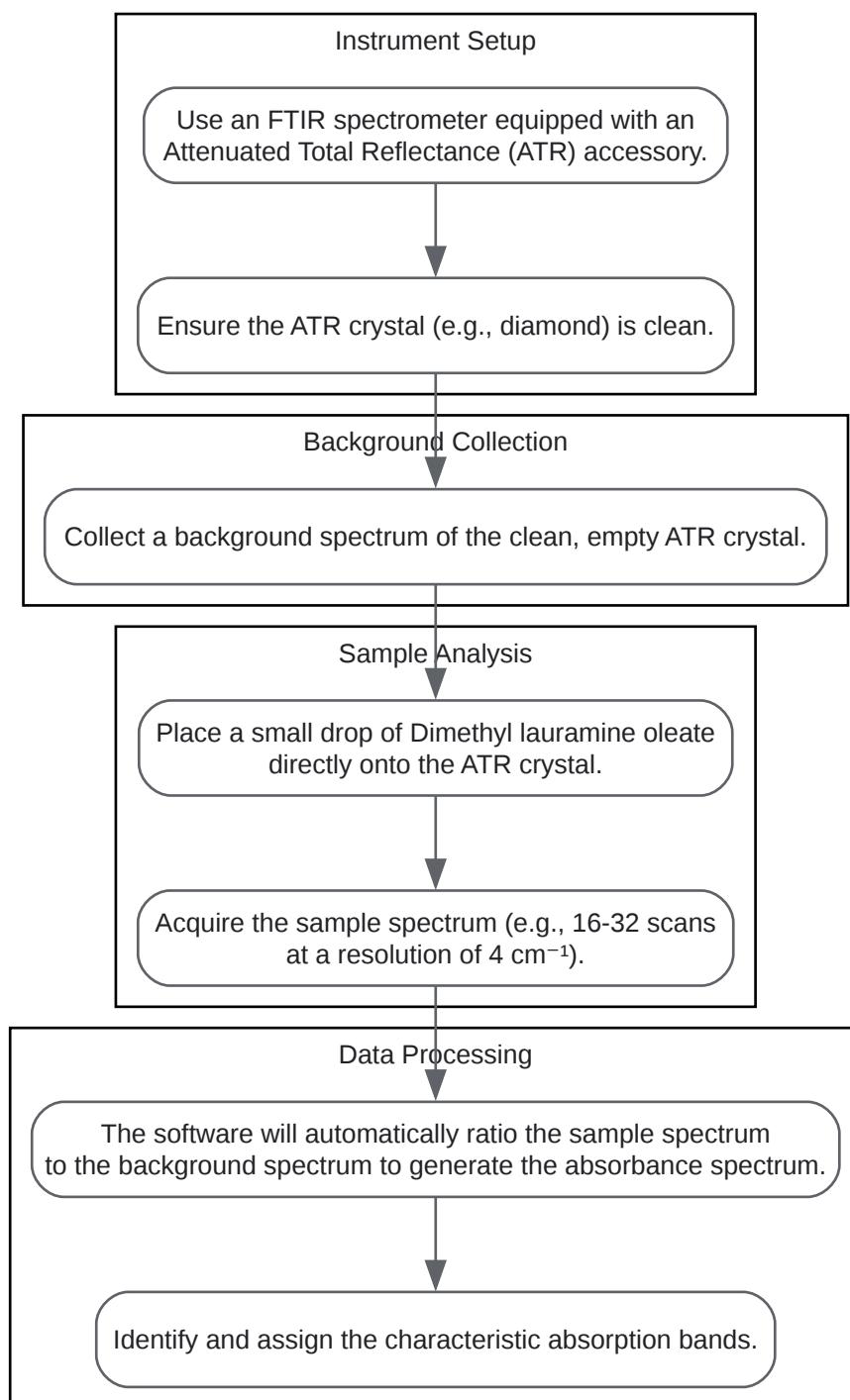
#### Data Acquisition:

- Tune and shim the probe for the specific sample.
- Acquire a <sup>1</sup>H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
- Acquire a <sup>13</sup>C NMR spectrum with proton decoupling (e.g., 30° pulse, 2-second relaxation delay, 1024 or more scans).
- Reference the spectra to the residual solvent peak (e.g., CDCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H and 77.16 ppm for <sup>13</sup>C).

#### Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Perform phase and baseline corrections.
- For <sup>1</sup>H NMR, integrate the signals to determine the relative number of protons.
- Assign the chemical shifts of all signals by comparison with expected values and through 2D NMR techniques (e.g., COSY, HSQC) if necessary for unambiguous assignment.

## FTIR Spectroscopy



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Caption: ATR-FTIR Spectroscopy Experimental Workflow.

Instrumentation: An FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) equipped with an Attenuated Total Reflectance (ATR) accessory.

### Procedure:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.
- Place a small drop of the viscous **Dimethyl lauramine oleate** directly onto the center of the ATR crystal.[18][19][20][21][22]
- Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of  $4\text{ cm}^{-1}$  over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Clean the ATR crystal thoroughly after the measurement.
- Process the spectrum to identify and label the key absorption bands.

## Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument.

### Sample Preparation:

- Prepare a dilute solution of **Dimethyl lauramine oleate** (e.g.,  $1\text{-}10\text{ }\mu\text{g/mL}$ ) in a solvent system compatible with ESI-MS, such as a mixture of methanol and water, possibly with a small amount of a volatile acid like formic acid to promote ionization in positive ion mode, or a volatile base like ammonium hydroxide for negative ion mode.

### Data Acquisition:

- Infuse the sample solution into the ESI source at a constant flow rate (e.g.,  $5\text{-}10\text{ }\mu\text{L/min}$ ).
- Acquire mass spectra in both positive and negative ion modes over a suitable  $m/z$  range (e.g., 100-1000).

- Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve good signal intensity while minimizing fragmentation of the non-covalent complex.[2][3][5][10][11]

#### Data Analysis:

- Identify the molecular ion peak and any significant fragment ions.
- Compare the observed m/z values with the calculated theoretical values to confirm the identity of the detected species.

## UV-Visible Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60, Shimadzu UV-1800).

#### Sample Preparation:

- Prepare a solution of **Dimethyl lauramine oleate** in a UV-transparent solvent (e.g., ethanol, hexane).[23][24][25] The concentration will depend on the path length of the cuvette, but a starting point could be around 0.1-1 mg/mL.
- Ensure the solution is clear and free of any particulates.

#### Procedure:

- Fill a quartz cuvette with the solvent to be used as a blank.
- Place the blank cuvette in the reference beam of the spectrophotometer and record a baseline spectrum.
- Fill a matching quartz cuvette with the sample solution.
- Place the sample cuvette in the sample beam and record the UV-Vis spectrum, typically from 200 to 800 nm.

#### Data Analysis:

- Examine the spectrum for any absorption maxima. As predicted, significant absorbance is not expected in this range.

## Conclusion

The spectroscopic analysis of **Dimethyl lauramine oleate** can be effectively carried out using a combination of NMR, FTIR, and mass spectrometry. While direct spectral data for this specific compound is not readily available in the public domain, a comprehensive understanding of its structure and spectroscopic properties can be achieved by analyzing the spectral features of its constituent parts and the predictable changes upon salt formation. FTIR is invaluable for confirming the presence of the ammonium carboxylate salt structure. NMR provides detailed structural information in solution, and mass spectrometry confirms the molecular weight and can provide insights into the stability of the ionic pair. UV-Vis spectroscopy is of limited utility for this particular compound. The experimental protocols outlined in this guide provide a robust framework for researchers to obtain high-quality spectroscopic data for **Dimethyl lauramine oleate** and similar surfactant molecules.

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